N-(5-chloro-2-methylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N~1~-(5-CHLORO-2-METHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chlorinated aromatic ring, a pyrazolopyridine core, and a trifluoromethyl group, which may contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-CHLORO-2-METHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as hydrazines and pyridine derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure selective incorporation of the trifluoromethyl group.
Coupling with the chlorinated aromatic ring: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to link the chlorinated aromatic ring with the pyrazolopyridine core.
Final amide formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or an activated ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-CHLORO-2-METHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group in the pyrazolopyridine core, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The presence of the trifluoromethyl group and the pyrazolopyridine core may impart unique electronic and photophysical properties, making it useful in the development of advanced materials.
Biological Research: The compound may be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of N1-(5-CHLORO-2-METHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-CHLORO-2-METHOXYPHENYL)-2-METHYLBENZAMIDE
- 2-CHLORO-N-(2-HYDROXY-5-METHYLPHENYL)BENZAMIDE
- METHYL N-(4-CHLORO-2-METHYLPHENYL)CARBAMATE
Uniqueness
N~1~-(5-CHLORO-2-METHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE stands out due to its combination of a chlorinated aromatic ring, a pyrazolopyridine core, and a trifluoromethyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H20ClF3N4O2 |
---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-[6-oxo-2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C20H20ClF3N4O2/c1-11(2)28-10-14-15(20(22,23)24)9-18(30)27(19(14)26-28)7-6-17(29)25-16-8-13(21)5-4-12(16)3/h4-5,8-11H,6-7H2,1-3H3,(H,25,29) |
InChI Key |
RPZXBMCSJIHOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C(C)C)C(F)(F)F |
Origin of Product |
United States |
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